

Btk-IN-5: A Technical Guide to its Chemical Properties and Solubility

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known chemical properties and solubility of **Btk-IN-5**, a covalent inhibitor of Bruton's tyrosine kinase (BTK). The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

Core Chemical Properties

Btk-IN-5 is a small molecule designed for research in areas such as cardiovascular and respiratory diseases, inflammation, and diabetes.[1] Its fundamental chemical identifiers and properties are summarized below.

Property	Value	Reference
Molecular Formula	C23H32N4O5	[1]
Molecular Weight	444.52 g/mol	[1]
CAS Number	2145152-06-1	[1]

Solubility Profile

Detailed quantitative solubility data for **Btk-IN-5** in a range of common laboratory solvents is not extensively available in the public domain. The Material Safety Data Sheet (MSDS) for **Btk-**



IN-5 explicitly states "No data available" for water solubility and partition coefficient. However, storage instructions indicate that the compound is stable in Dimethyl Sulfoxide (DMSO), implying its solubility in this solvent.

Solvent	Solubility	Notes
Water	Data not available	
DMSO	Soluble	Recommended for creating stock solutions. Stable for 2 weeks at 4°C or 6 months at -80°C in DMSO.[1]
Ethanol	Data not available	
Methanol	Data not available	-

Experimental Protocols

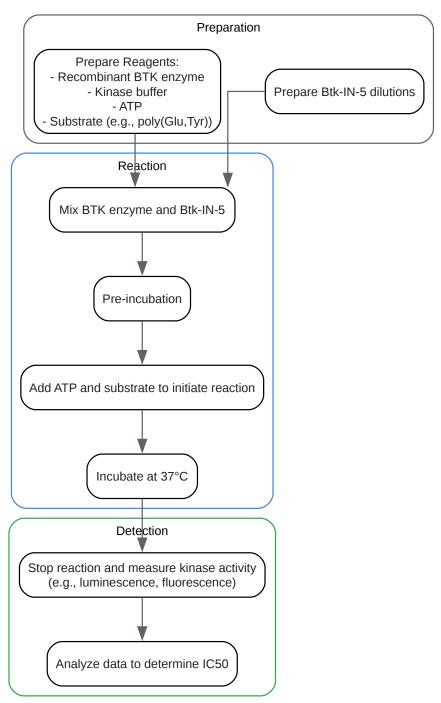
While a specific, detailed synthesis protocol for **Btk-IN-5** is not publicly available, the synthesis of similar Bruton's tyrosine kinase inhibitors often follows a convergent approach. This typically involves the preparation of key heterocyclic intermediates followed by coupling reactions, such as Pd-catalyzed amidation and Suzuki-Miyaura cross-coupling, to assemble the final molecule.

General Experimental Workflow for BTK Inhibition Assay:

A common method to assess the inhibitory activity of compounds like **Btk-IN-5** against BTK is a biochemical kinase assay. A generalized workflow for such an assay is outlined below.



General Workflow for BTK Inhibition Assay



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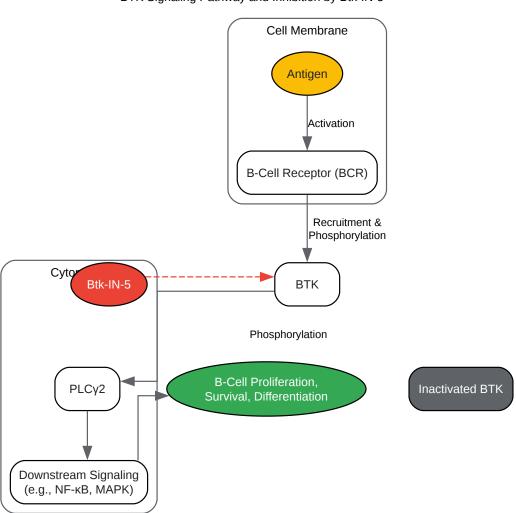
Caption: A generalized workflow for determining the in vitro inhibitory activity of **Btk-IN-5** against the BTK enzyme.

Mechanism of Action and Signaling Pathway

Btk-IN-5 is a covalent inhibitor of Bruton's tyrosine kinase.[1] BTK is a critical signaling molecule in the B-cell receptor (BCR) signaling pathway. Upon BCR activation by an antigen, BTK is recruited to the cell membrane and phosphorylated, leading to its activation. Activated BTK then phosphorylates downstream targets, most notably phospholipase C gamma 2 (PLCγ2). This initiates a cascade of signaling events that ultimately regulate B-cell proliferation, differentiation, and survival.

Covalent inhibitors like **Btk-IN-5** typically form an irreversible bond with a cysteine residue (Cys481) in the active site of the BTK enzyme. This covalent modification permanently inactivates the kinase, thereby blocking the downstream signaling cascade.





BTK Signaling Pathway and Inhibition by Btk-IN-5

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Caption: The inhibitory effect of **Btk-IN-5** on the B-cell receptor signaling pathway through covalent modification of BTK.



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References

- 1. BTK-IN-5 Datasheet DC Chemicals [dcchemicals.com]
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